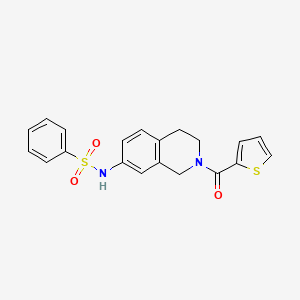

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S2/c23-20(19-7-4-12-26-19)22-11-10-15-8-9-17(13-16(15)14-22)21-27(24,25)18-5-2-1-3-6-18/h1-9,12-13,21H,10-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPYUQWFFUAQPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Overview

The compound features:

- Tetrahydroisoquinoline moiety : A bicyclic structure known for various pharmacological activities.

- Thiophene-2-carbonyl group : This contributes to the compound's unique properties and may enhance its biological activity.

- Benzenesulfonamide functional group : Known for antimicrobial and anticancer properties.

Antimicrobial Properties

Sulfonamide derivatives are recognized for their antibacterial effects. Preliminary studies suggest that similar compounds exhibit significant activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These effects are often attributed to the inhibition of bacterial folate synthesis pathways, a mechanism common among sulfonamide drugs.

Anticancer Activity

Research indicates that compounds with structures akin to N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide may possess anticancer properties. The tetrahydroisoquinoline framework is associated with various anticancer activities due to its ability to interact with multiple biological targets.

Synthesis and Characterization

The synthesis of this compound can be approached through several methods, often involving the reaction of thiophene derivatives with tetrahydroisoquinolines and subsequent modifications to introduce the sulfonamide group . Characterization techniques include:

- NMR Spectroscopy : Used to confirm molecular structure.

- Mass Spectrometry : To determine molecular weight and purity.

Case Studies

-

Study on Antibacterial Activity :

- A study evaluated the antibacterial efficacy of similar sulfonamide derivatives against clinical isolates. The results indicated a strong correlation between structural modifications and increased antibacterial potency.

- The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics.

-

Anticancer Evaluation :

- In vitro assays showed that compounds with similar frameworks inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Mechanistic studies suggested that these compounds induce apoptosis via mitochondrial pathways.

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-acetylphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline | Acetyl group on phenyl | Antimicrobial |

| 3-fluoro-4-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide | Fluoro and methoxy substitutions | Anticancer |

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in the substitution patterns on the tetrahydroisoquinoline ring and the sulfonamide/amide groups. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison

Key Observations:

The trifluoromethyl group in ’s compound offers strong electron-withdrawing effects, which may improve binding affinity to hydrophobic enzyme pockets compared to the target’s unsubstituted benzene .

Thiophene-2-sulfonyl () replaces the carbonyl with a sulfonyl group, increasing polarity and hydrogen-bonding capacity .

Spectral Properties :

- IR spectra () indicate that carbonyl (C=O) stretches (~1660–1682 cm⁻¹) are consistent across analogs. The absence of S-H bands in tautomeric forms (e.g., thione vs. thiol) highlights stability differences; the target compound’s thiophene carbonyl likely avoids tautomerism seen in triazole derivatives .

Synthetic Routes :

- The target compound may be synthesized via coupling reactions analogous to ’s methods, such as Friedel-Crafts acylation for the thiophene moiety and sulfonylation for the benzenesulfonamide group .

Hypothetical Pharmacological Implications

While direct activity data are unavailable, structural trends suggest:

- Enhanced Solubility : The 4-methoxy group in ’s compound may improve aqueous solubility compared to the target’s unsubstituted benzene, critical for bioavailability .

- Metabolic Stability : The 4-fluoro-3-methyl substitution in could reduce oxidative metabolism, extending half-life .

- Target Selectivity : The trifluoromethyl group () might confer selectivity for enzymes sensitive to electron-deficient aromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.